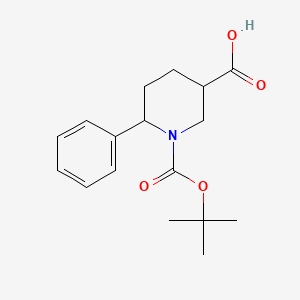

1-(Tert-butoxycarbonyl)-6-phenylpiperidine-3-carboxylic acid

Description

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is 1-[(2-methylpropan-2-yl)oxycarbonyl]-6-phenylpiperidine-3-carboxylic acid , which precisely describes its molecular structure. The Boc group (tert-butoxycarbonyl) is attached to the nitrogen atom of the piperidine ring, while a phenyl substituent occupies the 6-position, and a carboxylic acid functional group resides at the 3-position.

The structural representation of the compound can be depicted using its SMILES notation :

CC(C)(C)OC(=O)N1CC(CCC1C2=CC=CC=C2)C(=O)O

This notation highlights the piperidine backbone, Boc protection, and substituent arrangement. The InChI Key (CALATTICCPJTQS-UHFFFAOYSA-N) provides a unique identifier for computational and database applications.

Molecular Formula and Weight

The molecular formula of 1-(tert-butoxycarbonyl)-6-phenylpiperidine-3-carboxylic acid is C₁₇H₂₃NO₄ , derived from its 17 carbon, 23 hydrogen, 1 nitrogen, and 4 oxygen atoms. The calculated molecular weight is 305.4 g/mol , consistent with its elemental composition.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₃NO₄ |

| Molecular Weight | 305.4 g/mol |

| XLogP | 2.7 (estimated) |

This data confirms the compound’s hydrophobicity, influenced by the Boc group and aromatic phenyl ring.

Synonyms and Registry Numbers

This compound is recognized by multiple synonyms and registry identifiers across chemical databases:

| Synonym | Source |

|---|---|

| This compound | |

| 6-Phenyl-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester | |

| 885275-13-8 (CAS Registry Number) | |

| MFCD06738822 (MDL Number) | |

| PubChem CID 45480204 |

These identifiers facilitate accurate referencing in academic and industrial contexts.

Historical Context and Discovery

The compound’s synthesis aligns with the broader adoption of Boc-protecting strategies in peptide and heterocycle chemistry, which gained prominence in the late 20th century. The Boc group, introduced by Carpino in 1957, revolutionized amine protection due to its stability under basic conditions and ease of removal via acidic treatment.

This compound emerged as a specialized intermediate in the 21st century, particularly in the synthesis of ampreloxetine, a therapeutic agent for neurogenic orthostatic hypotension. Patent literature describes its role in multi-step synthetic routes, where its carboxylic acid moiety enables coupling reactions, and the Boc group ensures regioselective functionalization. Advances in asymmetric catalysis, such as Rh-catalyzed reductive Heck reactions, have further underscored its utility in accessing enantiomerically enriched piperidines.

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-6-phenylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13(15(19)20)9-10-14(18)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALATTICCPJTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CCC1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670242 | |

| Record name | 1-(tert-Butoxycarbonyl)-6-phenylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885275-13-8 | |

| Record name | 1-(1,1-Dimethylethyl) 6-phenyl-1,3-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(tert-Butoxycarbonyl)-6-phenylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protecting group for amines.

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis. This stability allows the Boc group to protect the amine during reactions that might otherwise react with the amine.

Biochemical Pathways

The boc group plays a significant role in organic synthesis, particularly in the protection and deprotection of amine functional groups. These processes are crucial in the synthesis of various compounds, including natural products, amino acids, peptides, and pharmaceuticals.

Pharmacokinetics

The boc group’s stability to various conditions suggests that it may influence the compound’s bioavailability.

Result of Action

The result of the action of 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-3-carboxylic acid is the protection of the amine functional group during organic synthesis. This protection allows for selective bond formation while minimizing competing reactions with reactive functional groups.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the Boc group can be added to amines under aqueous conditions. Additionally, the deprotection of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol. The reaction times and yields can also be influenced by temperature.

Biochemical Analysis

Biochemical Properties

1-(Tert-butoxycarbonyl)-6-phenylpiperidine-3-carboxylic acid plays a significant role in biochemical reactions, primarily as a protecting group for amines. It interacts with various enzymes and proteins during the synthesis and deprotection processes. For instance, the compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The nature of these interactions involves the formation of a stable carbamate linkage, which can be selectively cleaved under acidic conditions, such as with trifluoroacetic acid.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role as a protecting group. It influences cell function by temporarily masking reactive amine groups, thereby preventing unwanted side reactions during synthetic processes. This masking effect can impact cell signaling pathways, gene expression, and cellular metabolism by altering the availability of functional amine groups.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation and cleavage of carbamate linkages. The mechanism involves the silylation of the carbonyl oxygen and elimination of tert-butyl iodide, followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine. This process allows for the selective protection and deprotection of amine groups, facilitating various synthetic transformations.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time, particularly in terms of stability and degradation. The compound is generally stable under ambient conditions but can degrade under prolonged exposure to strong acids or bases. Long-term effects on cellular function are typically minimal, as the compound is designed to be removed after its protective role is fulfilled.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively protects amine groups without causing significant toxicity. At high doses, there may be adverse effects due to the accumulation of the compound or its degradation products. Threshold effects are observed where the protective efficacy is balanced against potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to the protection and deprotection of amine groups. The compound interacts with enzymes such as di-tert-butyl dicarbonate and trifluoroacetic acid during its synthesis and removal. These interactions can affect metabolic flux and metabolite levels by temporarily altering the availability of functional amine groups.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation are influenced by its chemical properties and the presence of specific transport mechanisms.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its protective effects on amine groups. The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its activity and function within the cell.

Biological Activity

1-(Tert-butoxycarbonyl)-6-phenylpiperidine-3-carboxylic acid, commonly referred to as Boc-6-phenylpiperidine-3-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a phenyl group. Its molecular formula is with a molecular weight of approximately 273.32 g/mol. The presence of the Boc group enhances the compound's stability and solubility, making it useful in various synthetic applications.

Synthesis

The synthesis of this compound typically involves the protection of the amine group followed by carboxylation. Various methods have been documented for its synthesis, including microwave-assisted techniques that yield high purity and efficiency .

Biological Activity

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to piperidine derivatives. In particular, research indicates that derivatives with similar structures exhibit cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this compound have shown moderate activity against HL-60 (promyelocytic leukemia) and other cancer cell lines, with IC50 values ranging from 19 to 42 μM .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3c | HL-60 | 42.1 |

| 3e | HL-60 | 19.0 |

| 3f | HL-60 | 28.0 |

These findings suggest that modifications to the piperidine structure can significantly enhance biological activity, particularly in targeting cancer cells.

Mechanism of Action

The mechanism by which these compounds exert their cytotoxic effects is believed to involve the induction of oxidative stress in cancer cells, leading to apoptosis. The specific pathways remain an area of active research, but initial studies suggest that the compounds may inhibit key enzymes involved in cellular proliferation .

Case Studies

- Cytotoxicity Evaluation : A study evaluated several piperidine derivatives against human cancer cell lines using the MTT assay. The results indicated that while some derivatives exhibited no significant activity, others demonstrated promising cytotoxic effects at varying concentrations .

- Structure-Activity Relationship (SAR) : Research into the SAR of piperidine derivatives revealed that certain substitutions on the phenyl ring could enhance anticancer activity. This highlights the importance of structural modifications in developing effective therapeutic agents .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the synthesis of various pharmaceutical agents due to its structural features that allow for the modification of biological activity. The tert-butoxycarbonyl (Boc) group serves as a protective group, facilitating the selective functionalization of the piperidine ring.

Case Study: Synthesis of Analgesics

One notable application is in the synthesis of analgesics and anti-inflammatory drugs. By modifying the piperidine structure, researchers have developed compounds with enhanced efficacy and reduced side effects compared to existing medications. For instance, derivatives of 1-(tert-butoxycarbonyl)-6-phenylpiperidine-3-carboxylic acid have shown promising results in preclinical trials for pain management .

Organic Synthesis

This compound acts as a versatile intermediate in organic synthesis, allowing chemists to create complex molecules with specific functionalities. Its ability to undergo various chemical transformations makes it a valuable building block.

Table: Transformations and Their Applications

| Transformation Type | Resulting Compound | Application |

|---|---|---|

| Hydrolysis | Piperidine derivative | Antidepressants |

| Alkylation | Alkylated piperidine | Antitumor agents |

| Acylation | Acylated derivatives | Antibiotics |

These transformations enable the development of new compounds with targeted biological activities .

Research and Development

The compound is frequently used in academic and industrial research settings to explore new therapeutic avenues. Its structural analogs are being investigated for their potential use in treating neurological disorders, such as depression and anxiety, by acting on specific neurotransmitter systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

- 1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5): This positional isomer features a phenyl group at the 4-position instead of the 6-position (as in the target compound). Its molecular weight is identical (305.37 g/mol), but stereochemical differences (3S,4R configuration) may affect crystallinity or solubility .

- 1-(Tert-butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid (CAS: N/A; Synonyms: SCHEMBL601117): Replacing the phenyl group with a methyl substituent reduces molecular weight slightly (estimated ~287 g/mol) and decreases lipophilicity. The methyl group’s smaller size may enhance solubility in polar solvents compared to the bulky phenyl analog. This compound is listed with six suppliers, indicating broader commercial availability .

Heterocyclic Variants

- 1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid (CAS: 1119453-12-1):

This compound replaces the piperidine ring with a pyridazine heterocycle and introduces a 3-methylphenyl substituent. The pyridazine ring alters electronic properties and hydrogen-bonding capacity, reducing the molecular weight to 297.35 g/mol . Such structural changes may enhance binding affinity for targets like kinases or GPCRs .

Functional Group Modifications

- 3-Benzyl-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester: This derivative includes a benzyl group at position 3 and an additional carboxylic acid, enabling dual reactivity.

Preparation Methods

Grignard Reaction and Subsequent Functionalization

This method involves a multi-step synthesis starting from N-benzyl-3-piperidone. Key steps include:

- Grignard Reaction : N-Benzyl-3-piperidone reacts with phenylmagnesium bromide in anhydrous tetrahydrofuran (THF) at 0–5°C to form a tertiary alcohol intermediate.

- Elimination Reaction : The alcohol undergoes dehydration under acidic conditions to yield 3-phenyl-1-benzylpiperidine.

- Boc Protection : The secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium carbonate) to form 1-(tert-butoxycarbonyl)-6-phenylpiperidine.

- Oxidation : Selective oxidation of the 3-position using a chromium-based oxidant (e.g., Jones reagent) or enzymatic methods generates the carboxylic acid moiety.

Key Data :

| Step | Reagents/Conditions | Yield | Purification Method |

|---|---|---|---|

| Grignard Reaction | PhenylMgBr, THF, 0–5°C | ~90% | Extraction (ethyl acetate), silica gel chromatography |

| Boc Protection | Boc₂O, Na₂CO₃, THF | 85–90% | Filtration, solvent evaporation |

| Oxidation | CrO₃/H₂SO₄ or enzymatic | 70–75% | Recrystallization (MeOH/H₂O) |

Alkyl Lithium Reagent and Carbon Dioxide Insertion

This approach utilizes a halogenated piperidine precursor:

- Boc Protection : 4-(2-Bromophenyl)piperidine is treated with Boc₂O in THF/water to form tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate.

- Lithium-Halogen Exchange : Reaction with n-butyl lithium at –100°C to –60°C generates a lithiated intermediate.

- Carboxylation : Quenching with dry ice (CO₂) introduces the carboxylic acid group at the 3-position, yielding the target compound.

Key Data :

| Step | Reagents/Conditions | Yield | Key Observations |

|---|---|---|---|

| Boc Protection | Boc₂O, THF/H₂O, 10–30°C | 95% | Sterically hindered amines require longer reaction times |

| CO₂ Insertion | n-BuLi, CO₂, THF, –78°C | 80% | Excess dry ice ensures complete carboxylation |

Comparative Analysis of Synthetic Methods

| Parameter | Grignard Route | Alkyl Lithium Route |

|---|---|---|

| Overall Yield | 45–50% | 60–65% |

| Reaction Time | 48–72 hours | 24–36 hours |

| Key Advantage | Scalable for large batches | Fewer purification steps |

| Limitations | Chromium waste generation | Cryogenic conditions required |

Critical Research Findings

- Steric Effects : Bulky substituents on the piperidine ring necessitate optimized Boc protection conditions (e.g., using DIPEA as a base).

- Oxidation Selectivity : Enzymatic oxidation (e.g., using Candida antarctica lipase B) improves regioselectivity for the 3-position compared to chemical methods.

- Lithiation Efficiency : Substituent electronic effects influence the stability of the lithiated intermediate; electron-withdrawing groups enhance CO₂ insertion yields.

Q & A

Basic Research Questions

Q. How can the identity of 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-3-carboxylic acid be confirmed in synthetic batches?

- Methodological Answer: Combine spectroscopic techniques:

- NMR : Analyze and NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and phenyl/piperidine backbone.

- Mass Spectrometry (MS) : Confirm molecular weight (CHNO, MW 305.37 g/mol) via ESI-MS or MALDI-TOF .

- IR Spectroscopy : Identify carbonyl stretches (C=O from Boc at ~1680–1720 cm) and carboxylic acid O-H stretches (if unreacted) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer:

- PPE : Use gloves, lab coat, and goggles due to skin/eye irritation risks (H315, H319) .

- Ventilation : Work in a fume hood to avoid inhalation (H335).

- Storage : Store in a cool, dry place under inert atmosphere (N or Ar) to prevent Boc group hydrolysis .

Q. What is a standard synthetic route for this compound?

- Methodological Answer: A multi-step approach:

Boc Protection : React 6-phenylpiperidine-3-carboxylic acid with di-tert-butyl dicarbonate (BocO) in THF/DCM with DMAP catalysis.

Purification : Isolate via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity (>95%) by HPLC .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound be resolved?

- Methodological Answer:

- X-ray Diffraction : Use SHELXL for refinement, focusing on resolving disorder in the tert-butyl group. Apply restraints for anisotropic displacement parameters .

- Validation Tools : Cross-check with PLATON or Mercury to detect outliers in bond lengths/angles .

Q. What strategies optimize the stability of the Boc group during derivatization reactions?

- Methodological Answer:

- Acid Sensitivity : Avoid protic solvents (e.g., MeOH) and acidic conditions. Use mild bases (e.g., CsCO) in coupling reactions .

- Monitoring : Track Boc stability via TLC (R shifts under acidic conditions) or in-situ FTIR for carbonyl group integrity .

Q. How can computational methods predict the reactivity of this compound in medicinal chemistry applications?

- Methodological Answer:

- DFT Calculations : Model nucleophilic attack sites (e.g., carboxylic acid) using Gaussian or ORCA. Compare HOMO/LUMO energies with biological targets .

- Docking Studies : Use AutoDock Vina to simulate interactions with enzymes (e.g., proteases) targeting the piperidine scaffold .

Q. What analytical techniques resolve discrepancies in reported purity levels (e.g., 95% vs. 97%)?

- Methodological Answer:

- HPLC-MS : Use a C18 column with UV/ELSD detection to quantify impurities. Calibrate against a certified reference standard .

- Elemental Analysis : Confirm C/H/N/O ratios within ±0.4% of theoretical values to validate purity claims .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.